1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. Its structure features a piperidine ring substituted with both an ethyl group and a piperazine moiety.
Vorbereitungsmethoden
Synthesis Routes: Several synthetic routes exist for this compound, but one common method involves the reaction of 1-ethylpiperidine with piperazine in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Reaction Conditions:Reagents: 1-ethylpiperidine, piperazine
Catalyst: Acidic or basic conditions
Solvent: Organic solvent (e.g., ethanol, dichloromethane)
Temperature: Typically at room temperature or slightly elevated
Isolation: The product can be isolated by extraction and purification.
Industrial Production: While industrial-scale production methods may vary, the synthesis described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, scalability, and purification processes are essential for efficient production.
Analyse Chemischer Reaktionen
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).
Major Products: These reactions can yield derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid finds applications in various fields:
Medicine: It may serve as a scaffold for drug development due to its unique structure.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: It could be employed in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with biological targets (e.g., receptors, enzymes) or modulate cellular pathways. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While 1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid is unique, similar compounds include:
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid: A related derivative .
(4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone: Another piperidine-based compound .
Eigenschaften
Molekularformel |
C12H23N3O2 |
---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
1-ethyl-4-piperazin-1-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H23N3O2/c1-2-14-7-3-12(4-8-14,11(16)17)15-9-5-13-6-10-15/h13H,2-10H2,1H3,(H,16,17) |
InChI-Schlüssel |
SYOLVWCFQXGYMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)(C(=O)O)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.